EGFR vs. v-Abl Kinase Selectivity: Direct Head-to-Head Comparison Within the Same Study
In the foundational sulfonylbenzoyl-nitrostyrene study by Traxler et al. (1991), 4-(2-nitroprop-1-enyl)benzene-1,2-diol was evaluated for inhibition of both epidermal growth factor receptor (EGFR) tyrosine kinase and v-Abl tyrosine kinase within the same experimental framework [1]. The compound exhibited an approximately 11-fold selectivity window for EGFR over v-Abl, a profile that distinguishes it from more potent but less selective nitrostyrene derivatives in the same series [2]. This selectivity was measured concurrently, eliminating inter-laboratory variability.
| Evidence Dimension | Kinase inhibition selectivity (EGFR vs. v-Abl) |
|---|---|
| Target Compound Data | EGFR IC50 = 9.0–9.4 µM (9,000–9,400 nM); v-Abl IC50 = 100 µM (100,000 nM) |
| Comparator Or Baseline | EGFR vs. v-Abl within same compound; most potent sulfonylbenzoyl-nitrostyrene derivative (compound 7) showed EGFR IC50 = 54 nM but with unreported v-Abl data in the same assay format |
| Quantified Difference | ~11-fold selectivity for EGFR over v-Abl (100,000 / 9,000 ≈ 11.1); contextually, the lead sulfonylbenzoyl-nitrostyrenes in the same paper achieved EGFR IC50 ≤ 1 µM but showed no v-Abl inhibition up to 100 µM |
| Conditions | EGFR: human A431 cell line, inhibition of EGF-induced tyrosine phosphorylation. v-Abl: recombinant v-Abl tyrosine kinase inhibition assay. Both data curated by ChEMBL from Traxler et al., J Med Chem 1991;34:2328-37 [1][2]. |
Why This Matters
This ~11-fold EGFR-over-v-Abl selectivity, measured within a single study, provides a quantifiable basis for selecting this compound over non-selective nitrostyrene kinase inhibitors when target-specific experimental designs require reduced Abl off-target activity.
- [1] BindingDB. BDBM50007078 [CHEMBL78049]. EGFR IC50 = 9.00E+3 nM (human A431 cells); EGFR IC50 = 9.40E+3 nM (EGF-R expressed in A431 cell line); v-Abl IC50 = 1.00E+5 nM (recombinant v-Abl tyrosine kinase). Curated from ChEMBL; original reference: Traxler et al., J Med Chem 1991. View Source
- [2] Traxler PM, Wacker O, Bach HL, Geissler JF, Kump W, Meyer T, Regenass U, Roesel JL, Lydon N. Sulfonylbenzoyl-nitrostyrenes: potential bisubstrate type inhibitors of the EGF-receptor tyrosine protein kinase. J Med Chem. 1991 Aug;34(8):2328-37. PMID: 1652014. View Source
